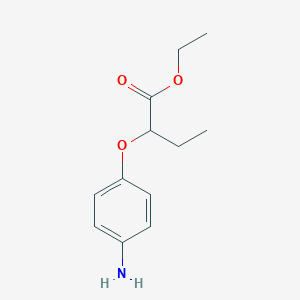

Ethyl 2-(4-aminophenoxy)butanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

ethyl 2-(4-aminophenoxy)butanoate |

InChI |

InChI=1S/C12H17NO3/c1-3-11(12(14)15-4-2)16-10-7-5-9(13)6-8-10/h5-8,11H,3-4,13H2,1-2H3 |

InChI Key |

RDQLARSQWKWBRS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OCC)OC1=CC=C(C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Derivatization of Ethyl 2 4 Aminophenoxy Butanoate

Synthetic Routes for Ethyl 2-(4-aminophenoxy)butanoate

The most common synthetic pathway to this compound begins with the alkylation of 4-nitrophenol (B140041), followed by the selective reduction of the nitro group. This two-step process allows for the regioselective formation of the desired ether linkage and the subsequent chemoselective transformation of the nitro functionality to the amine.

The synthesis typically commences with the O-alkylation of a p-substituted phenol. A common starting material is 4-nitrophenol, which is reacted with an appropriate ethyl butanoate derivative. For instance, the alkylation of 4-nitrophenol with ethyl 2-bromobutanoate in the presence of a base like potassium carbonate in a suitable solvent such as dry acetone (B3395972) leads to the formation of the intermediate, ethyl 2-(4-nitrophenoxy)butanoate. This reaction is a classic Williamson ether synthesis, where the phenoxide ion, generated in situ, acts as a nucleophile, displacing the bromide from the ethyl 2-bromobutanoate. The regioselectivity is ensured by the starting phenolic precursor, directing the ether linkage to the para position of the nitro group.

A similar strategy has been reported for the synthesis of the analogous compound, ethyl 2-(4-aminophenoxy)acetate, where 4-nitrophenol is alkylated with ethyl bromoacetate. mdpi.comresearchgate.net This highlights the versatility of using substituted phenols for regioselective etherification.

Following the etherification, the nitro group of the resulting ethyl 2-(4-nitrophenoxy)butanoate must be selectively reduced to an amino group to yield the final product. This transformation requires a reducing agent that will not affect the ester functionality.

Several methods are available for the chemoselective reduction of aromatic nitro groups. A widely used and effective method is catalytic hydrogenation. For example, the reduction of ethyl 2-(4-nitrophenyl)butanoate can be achieved using hydrazine (B178648) hydrate (B1144303) and a nickel catalyst in ethanol (B145695), with heating for one hour. chemicalbook.com Another common approach involves the use of iron powder in the presence of an acid, such as ammonium (B1175870) chloride in an ethanol/water mixture. mdpi.comresearchgate.net This method is considered safer and more cost-effective than using hydrogen gas with a palladium catalyst. mdpi.com

Other metal-free reduction protocols have also been developed, utilizing hydrogen transfer strategies that can tolerate various functional groups. chemicalpapers.com Borane-THF (BH3-THF) has also been shown to be effective for the chemoselective reduction of certain aromatic nitro compounds, particularly those with an ortho-hydroxyl group. jrfglobal.com

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, base, temperature, and reaction time for the etherification step. For the reduction step, the selection of the reducing agent, catalyst, and reaction conditions plays a significant role.

For the etherification, refluxing the reaction mixture for several hours is common to ensure complete reaction. mdpi.com The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). mdpi.com

In the reduction step, the choice of reducing system can significantly impact the outcome. For instance, in the synthesis of a related compound, the use of an NH4Cl/Fe system in a refluxing ethanol/water mixture for several hours resulted in a good yield of the desired amine. mdpi.com The reaction temperature and the rate of addition of the reducing agent are also important factors to control to avoid side reactions.

The table below summarizes the reaction conditions for the synthesis of a similar compound, Ethyl 2-(4-aminophenoxy)acetate, which provides insights into the potential conditions for the synthesis of this compound.

| Step | Reagents and Conditions | Yield | Reference |

| Etherification | 4-nitrophenol, ethyl bromoacetate, K2CO3, dry acetone, reflux | Not specified for intermediate | mdpi.com |

| Reduction | Crude ethyl 2-(4-nitrophenoxy)acetate, NH4Cl, Fe powder, ethanol/water (1:1), reflux | Good yield | mdpi.com |

Synthesis of this compound Analogues and Derivatives

The core structure of this compound can be modified at two primary locations: the butanoate moiety and the aromatic ring. These modifications can lead to a diverse range of analogues and derivatives with potentially different properties.

The butanoate portion of the molecule can be altered in several ways. The length of the alkyl chain can be varied by using different haloalkanoates in the initial etherification step. For example, using ethyl 2-bromopropanoate (B1255678) or ethyl 2-bromopentanoate would result in the corresponding propanoate or pentanoate analogues.

Furthermore, the ester group itself can be modified. Hydrolysis of the ethyl ester would yield the corresponding carboxylic acid, which could then be converted to various other functional groups such as amides or other esters. The synthesis of related compounds like ethyl 2-diethylphosphono-4-(2-tetrahydropyranyloxy)butanoate demonstrates the possibility of introducing more complex functionalities onto the butanoate chain. prepchem.com

The aromatic ring of this compound offers another site for modification. Substituents can be introduced onto the benzene (B151609) ring of the 4-aminophenol (B1666318) precursor before the etherification step. A variety of substituted 4-aminophenols are commercially available or can be synthesized.

For example, starting with a substituted 4-nitrophenol would lead to a corresponding substituted this compound derivative. Common aromatic substitutions include halogenation, nitration, and sulfonation. pressbooks.pub The synthesis of various 4-aminophenol derivatives has been reported, which could serve as precursors for a range of analogues. mdpi.com For instance, the synthesis of Schiff bases from 4-aminophenol demonstrates the reactivity of the amino group and the potential for creating a wide array of derivatives. mdpi.com

Approaches to Chiral Resolution and Stereoselective Synthesis

The synthesis of enantiomerically pure forms of this compound is crucial for its potential applications, as different enantiomers of a chiral molecule often exhibit distinct biological activities. The chirality in this compound arises from the stereocenter at the C2 position of the butanoate moiety. Achieving high enantiomeric purity can be approached through two primary strategies: the resolution of a racemic mixture or the direct stereoselective synthesis of the desired enantiomer.

Chiral Resolution of Racemic this compound

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. For this compound, enzymatic resolution is a highly viable and efficient method. This technique utilizes the stereospecificity of enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of the racemic substrate, allowing for the separation of the reacted and unreacted enantiomers.

Enzymatic Resolution:

Lipases are commonly employed for the kinetic resolution of esters. In the context of racemic this compound, a lipase (B570770) could be used to selectively hydrolyze one enantiomer to its corresponding carboxylic acid, 2-(4-aminophenoxy)butanoic acid. The unreacted ester enantiomer and the newly formed carboxylic acid can then be separated based on their different chemical properties.

To illustrate the potential of this method, the following table summarizes results for the enzymatic resolution of similar phenoxy-substituted esters.

| Substrate | Enzyme | Reaction Type | Product 1 (e.e.) | Product 2 (e.e.) | Reference |

| 1-Phenoxy-2-butanol | Candida antarctica Lipase B | Transesterification | >99% | >99% | scilit.com |

| 1-Phenoxy-2-pentanol | Candida antarctica Lipase B | Transesterification | >99% | >99% | scilit.com |

| 3-Chloro-1-phenoxy-2-propanol | Candida antarctica Lipase B | Transesterification | >99% | >99% | scilit.com |

| Racemic α-Sulfinyl Esters | Lipoprotein Lipase | Hydrolysis | High e.e. | High e.e. | nih.gov |

This table presents data for structurally similar compounds to illustrate the potential applicability of enzymatic resolution to this compound.

Stereoselective Synthesis

Stereoselective synthesis aims to directly produce a single enantiomer of the target molecule, thereby avoiding the need for a resolution step and the loss of 50% of the material. For this compound, this can be achieved through methods such as the use of chiral auxiliaries or asymmetric catalysis.

Asymmetric Alkylation:

One potential stereoselective route involves the asymmetric alkylation of a protected 4-aminophenol with a chiral electrophile. A general strategy for the selective O-alkylation of aminophenols involves the protection of the amino group, for instance, by forming a Schiff base with benzaldehyde (B42025). umich.eduresearchgate.net The protected aminophenol can then be alkylated with an enantiomerically pure ethyl 2-halobutanoate. Subsequent hydrolysis of the protecting group would yield the desired enantiomer of this compound.

A plausible synthetic sequence is outlined below:

Protection: Reaction of 4-aminophenol with benzaldehyde to protect the amino group.

Asymmetric Alkylation: O-alkylation of the protected aminophenol with an enantiomerically pure form of ethyl 2-bromobutanoate in the presence of a base like potassium carbonate.

Deprotection: Hydrolysis of the Schiff base to regenerate the amino group, yielding the final chiral product.

The success of this approach hinges on the availability of enantiomerically pure ethyl 2-bromobutanoate, which can be prepared from commercially available chiral precursors like (S)- or (R)-2-bromobutanoic acid.

Catalytic Asymmetric Synthesis:

Another advanced approach is the use of chiral catalysts to induce stereoselectivity. This could involve a transition-metal-catalyzed cross-coupling reaction between 4-aminophenol and a racemic or prochiral butanoate derivative. While specific catalysts for this exact transformation are not documented, the field of asymmetric catalysis offers a wide range of chiral ligands and metal complexes that have been successfully applied to similar C-O bond-forming reactions.

The development of a catalytic asymmetric synthesis would be a highly efficient method for the large-scale production of enantiomerically pure this compound.

Advanced Spectroscopic Characterization of Ethyl 2 4 Aminophenoxy Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, spin-spin coupling, and through-space interactions, a detailed picture of the molecular structure can be assembled.

Proton (¹H) NMR Spectral Assignments and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of Ethyl 2-(4-aminophenoxy)butanoate is predicted to exhibit distinct signals corresponding to the aromatic protons of the aminophenoxy group and the aliphatic protons of the ethyl butanoate chain.

The aromatic region is expected to show a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the carbons adjacent to the amino group (H-2' and H-6') would appear as one doublet, while the protons on the carbons adjacent to the ether linkage (H-3' and H-5') would appear as another doublet further downfield due to the deshielding effect of the oxygen atom.

The aliphatic portion of the spectrum would be characterized by the signals from the ethyl ester and the butanoate chain. The ethoxy group will present as a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃). The butanoate chain introduces a methine proton (-OCH(CH₂CH₃)CO₂Et), a methylene group, and a terminal methyl group. The methine proton, being adjacent to the oxygen and the carbonyl group, would appear as a triplet. The methylene protons of the butanoate chain would likely appear as a sextet due to coupling with the adjacent methine and methyl protons. The terminal methyl group of the butanoate chain would present as a triplet. The protons of the amino group (-NH₂) would typically appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -NH₂ | ~3.5-4.5 | broad singlet | - |

| Ar-H (adjacent to -NH₂) | ~6.6 | doublet | ~8-9 |

| Ar-H (adjacent to -O-) | ~6.8 | doublet | ~8-9 |

| -O-CH- | ~4.6 | triplet | ~6-7 |

| -O-CH₂CH₃ | ~4.2 | quartet | ~7 |

| -CH₂CH₃ (butanoate) | ~1.9 | sextet | ~7 |

| -OCH₂CH₃ | ~1.2 | triplet | ~7 |

| -CH₂CH₃ (butanoate) | ~1.0 | triplet | ~7 |

Note: Predicted values are based on standard chemical shift ranges and data from analogous compounds.

Carbon-13 (¹³C) NMR Chemical Shift Correlations

The ¹³C NMR spectrum provides information on the number of distinct carbon environments in the molecule. For this compound, a total of 10 unique carbon signals are expected.

The aromatic carbons will resonate in the typical downfield region of 110-160 ppm. The carbon bearing the amino group (C-4') and the carbon attached to the ether oxygen (C-1') will be the most downfield in this region. The carbonyl carbon of the ester group is the most deshielded carbon and will appear at the lowest field, typically in the range of 170-175 ppm.

The aliphatic carbons of the ethyl and butanoate groups will appear in the upfield region of the spectrum. The methine carbon attached to the oxygen (-OCH-) will be the most downfield of the aliphatic carbons, followed by the methylene carbon of the ethyl ester (-OCH₂CH₃). The remaining methylene and methyl carbons of the butanoate and ethyl groups will appear at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~172 |

| C-1' (Ar-C-O) | ~152 |

| C-4' (Ar-C-N) | ~142 |

| C-2'/C-6' (Ar-CH) | ~116 |

| C-3'/C-5' (Ar-CH) | ~115 |

| -O-CH- | ~75 |

| -O-CH₂CH₃ | ~61 |

| -CH₂CH₃ (butanoate) | ~28 |

| -OCH₂CH₃ | ~14 |

| -CH₂CH₃ (butanoate) | ~13 |

Note: Predicted values are based on standard chemical shift ranges and data from analogous compounds.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, NOESY) for Structural Connectivity

To unambiguously confirm the structural assignments made from 1D NMR, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed.

A COSY spectrum would reveal the scalar coupling network between protons on adjacent carbons. For instance, cross-peaks would be observed between the terminal methyl and adjacent methylene protons of the ethyl group, and between the methylene and methine protons of the butanoate chain. Similarly, the aromatic protons would show correlations confirming their ortho-relationship.

A NOESY experiment provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This would be particularly useful in confirming the connectivity between the butanoate chain and the phenoxy ring through the ether linkage. A cross-peak between the methine proton of the butanoate and the aromatic protons on the phenoxy ring would provide definitive evidence for the proposed structure.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Modes

The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and butanoate groups would appear just below 3000 cm⁻¹.

A strong, sharp absorption band corresponding to the C=O stretching of the ester group would be prominent around 1730-1750 cm⁻¹. The C-O stretching vibrations of the ether and ester groups would be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The N-H bending vibration of the amine is expected around 1600-1650 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amine (-NH₂) | N-H stretch | 3300-3500 (two bands) |

| Aromatic Ring | C-H stretch | >3000 |

| Alkyl Chains | C-H stretch | <3000 |

| Ester (C=O) | C=O stretch | 1730-1750 |

| Amine (-NH₂) | N-H bend | 1600-1650 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Ether/Ester | C-O stretch | 1000-1300 |

Note: Predicted values are based on standard IR correlation tables.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The chromophore in this compound is the aminophenoxy moiety.

Based on data for the analogous Ethyl 2-(4-aminophenoxy)acetate, the UV-Vis spectrum is expected to exhibit two main absorption bands. mdpi.com A band around 230-240 nm can be attributed to a π → π* transition within the benzene ring. mdpi.com A second, longer-wavelength band around 290-300 nm is likely due to another π → π* transition involving the delocalization of electrons from the amino group and the ether oxygen into the aromatic system. mdpi.com These transitions are characteristic of substituted benzene rings containing electron-donating groups.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) |

| π → π | ~235 |

| π → π | ~295 |

Note: Predicted values are based on data from the analogous compound Ethyl 2-(4-aminophenoxy)acetate. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation and confirmation of newly synthesized compounds such as this compound. This method provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments with a high degree of confidence.

In the analysis of this compound, HRMS is employed to determine the exact mass of the molecular ion. The molecular formula of this compound is C₁₂H₁₇NO₃. The theoretical monoisotopic mass of this compound can be calculated with high precision. This experimentally determined accurate mass is then compared to the theoretical mass, with a minimal mass error (typically in the parts-per-million or ppm range) confirming the elemental composition.

Beyond accurate mass determination of the molecular ion, HRMS coupled with fragmentation studies (MS/MS) provides detailed insights into the compound's structure. By inducing fragmentation of the protonated molecular ion, [M+H]⁺, a characteristic pattern of product ions is generated. The analysis of these fragments helps to piece together the different structural components of the molecule.

The fragmentation of this compound is expected to occur at the most labile bonds, primarily at the ester and ether linkages, as well as involving the aromatic ring and the amino group. The plausible fragmentation pathways are outlined below, and the corresponding theoretical accurate masses of the key fragments are presented in the data table.

Key Fragmentation Pathways:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester's C-O bond can lead to the formation of a stable acylium ion.

Loss of ethanol (B145695) (-CH₃CH₂OH): A rearrangement reaction can result in the elimination of a neutral ethanol molecule.

Cleavage of the ether bond: Fragmentation can occur at the C-O bond of the ether linkage, separating the aminophenol and the butanoate side chain.

Fragmentation of the butanoate chain: The alkyl chain of the butanoate group can undergo fragmentation, leading to the loss of smaller alkyl radicals.

Cleavage involving the aminophenoxy group: The aromatic portion of the molecule can also fragment, for instance, through the loss of the amino group or cleavage of the aromatic ring itself under higher energy conditions.

The detailed analysis of these fragmentation patterns, supported by the high accuracy of the mass measurements, provides unequivocal evidence for the structure of this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound and its Postulated Fragments

| Ion/Fragment | Molecular Formula | Theoretical m/z | Postulated Structure |

| [M+H]⁺ | [C₁₂H₁₈NO₃]⁺ | 224.1281 | Intact protonated molecule |

| [M-C₂H₅O]⁺ | [C₁₀H₁₂NO₂]⁺ | 180.0817 | Acylium ion after loss of ethoxy radical |

| [M-C₂H₅OH]⁺ | [C₁₀H₁₁NO₂]⁺ | 178.0863 | Ion after neutral loss of ethanol |

| [C₆H₆NO]⁺ | [C₆H₆NO]⁺ | 108.0444 | Aminophenoxy cation |

| [C₄H₇O₂]⁺ | [C₄H₇O₂]⁺ | 87.0441 | Butanoyl cation |

Crystallographic Analysis and Solid State Structural Investigations

Single Crystal X-ray Diffraction Studies

The analysis of the diffraction data for Ethyl 2-(4-aminophenoxy)acetate revealed its crystallographic parameters. The compound crystallizes in the triclinic crystal system, which is characterized by the lowest symmetry among the crystal systems. The specific space group was also determined, providing detailed information about the symmetry elements present within the crystal lattice.

Table 1: Crystallographic Data for Ethyl 2-(4-aminophenoxy)acetate

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| a (Å) | 8.2104(6) |

| b (Å) | 10.3625(9) |

| c (Å) | 11.9562(9) |

| α (°) | 101.787(7) |

| β (°) | 91.849(6) |

| γ (°) | 102.755(7) |

Data sourced from studies on Ethyl 2-(4-aminophenoxy)acetate.

The single-crystal X-ray diffraction study provided precise measurements of bond lengths and angles within the Ethyl 2-(4-aminophenoxy)acetate molecule. These data are crucial for understanding the molecule's geometry and the nature of its chemical bonds. The conformation of the molecule, including the dihedral angles between different planar fragments, was also elucidated, offering insights into its three-dimensional shape in the solid state.

Hirshfeld Surface Analysis for Quantitative Assessment of Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It provides a graphical representation of the regions of space where molecules are in close contact, allowing for a detailed understanding of the crystal packing.

Table 2: Percentage Contribution of Intermolecular Contacts in Ethyl 2-(4-aminophenoxy)acetate

| Interaction Type | Molecule A (%) | Molecule B (%) |

|---|---|---|

| H···H | 52.7 | 54.3 |

| O···H | 22.2 | 22.3 |

| C···H | 18.0 | 13.8 |

| N···H | 3.5 | 3.2 |

Data derived from Hirshfeld surface analysis of Ethyl 2-(4-aminophenoxy)acetate.

The Hirshfeld surface is often mapped with properties such as dnorm, which helps to visualize regions of significant intermolecular contacts. Red spots on the dnorm surface indicate shorter contacts with negative values, representing strong interactions like hydrogen bonds. Blue regions correspond to longer contacts with positive dnorm values, and white areas represent contacts around the van der Waals separation. This visualization provides an intuitive picture of how molecules are arranged and interact within the crystal lattice.

Computational Chemistry and Theoretical Characterization of Ethyl 2 4 Aminophenoxy Butanoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. DFT calculations would be instrumental in elucidating the structural and electronic properties of Ethyl 2-(4-aminophenoxy)butanoate.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the lowest energy conformation. For a flexible molecule like this compound, which possesses several rotatable bonds, a thorough conformational analysis is crucial. This would involve rotating the key dihedral angles—such as those around the C-O ether linkage and the ester group—to map out the potential energy surface and identify all low-energy conformers. The results of such an analysis would reveal the preferred spatial arrangement of the aminophenoxy and ethyl butanoate moieties.

Electronic Structure Properties (e.g., Frontier Molecular Orbitals: HOMO, LUMO)

The electronic properties of a molecule are dictated by the distribution of its electrons. Key to understanding this distribution are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO would likely be localized on the electron-rich aminophenoxy ring, while the LUMO might be centered on the electron-withdrawing ester group.

A hypothetical data table for the frontier molecular orbitals of this compound, as determined by DFT calculations, might look as follows:

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Primarily localized on the aminophenoxy group |

| LUMO | -1.2 | Primarily localized on the ethyl butanoate moiety |

| HOMO-LUMO Gap | 4.6 | Indicates moderate chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is colored to represent different potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP surface would likely show a negative potential around the oxygen and nitrogen atoms and a positive potential near the hydrogen atoms of the amino group and the carbonyl carbon of the ester.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry, a theoretical spectrum can be generated. This calculated spectrum can then be compared with an experimental spectrum to confirm the structure of the synthesized compound and to aid in the assignment of the observed vibrational bands to specific molecular motions, such as the stretching of the N-H bonds in the amino group or the C=O bond in the ester.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. This approach allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic transitions responsible for its absorption of light.

A hypothetical TD-DFT prediction for this compound might be presented as follows:

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 -> S1 | 4.25 | 292 | 0.15 |

| S0 -> S2 | 4.98 | 249 | 0.32 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govblogspot.comnih.govmdpi.combiointerfaceresearch.com While no specific QSAR studies on this compound were found, a QSAR study on a series of its analogues would involve several key steps.

First, a dataset of analogues with measured biological activity would be compiled. Then, for each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. Finally, a mathematical model would be developed to relate these descriptors to the observed biological activity. Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes, intermolecular interactions, and other dynamic properties. For a molecule like this compound, MD simulations could elucidate its structural flexibility and how it interacts with its environment, such as a solvent or a biological receptor.

Conformational Flexibility:

The structure of this compound features several rotatable bonds, which contribute to its conformational flexibility. Key dihedral angles that would be of interest in an MD simulation include the rotation around the C-O ether linkage, the C-C bonds within the butanoate chain, and the C-N bond of the amino group.

A hypothetical MD simulation would likely involve the following steps:

System Setup: The molecule would be placed in a simulation box, typically filled with a solvent like water, to mimic physiological conditions.

Energy Minimization: The initial geometry of the molecule would be optimized to remove any steric clashes or unfavorable contacts.

Equilibration: The system would be gradually heated to the desired temperature and equilibrated at a constant pressure to achieve a stable state.

Production Run: The simulation would be run for a significant period (nanoseconds to microseconds) to sample a wide range of conformational states.

Analysis of the simulation trajectory would reveal the preferred conformations of the molecule and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to bind to a target protein.

Interactions:

MD simulations can also provide a detailed picture of the non-covalent interactions between this compound and its surroundings. The key functional groups capable of forming interactions are the amino group (-NH2), the ether oxygen, and the ester group.

Hydrogen Bonds: The amino group can act as a hydrogen bond donor, while the ether and ester oxygens can act as hydrogen bond acceptors. MD simulations can quantify the formation and lifetime of these hydrogen bonds with solvent molecules or residues in a protein binding pocket.

Pi-Stacking: The phenyl ring can participate in pi-stacking interactions with other aromatic residues.

Hypothetical Research Findings:

A hypothetical MD simulation study on this compound might yield data that could be summarized in the following tables.

Table 1: Analysis of Key Dihedral Angles During a Simulated Trajectory

This table would typically present the average values and standard deviations of key dihedral angles, indicating the most stable conformations and their flexibility.

| Dihedral Angle | Description | Average Angle (degrees) | Standard Deviation (degrees) |

| τ1 (C-O-C-C) | Rotation around the ether linkage | 120.5 | 15.2 |

| τ2 (O-C-C-C) | Rotation within the butanoate chain | 65.8 | 25.4 |

| τ3 (C-C-N-H) | Rotation of the amino group | 180.0 | 30.1 |

Table 2: Analysis of Intermolecular Hydrogen Bonds in an Aqueous Environment

This table would quantify the hydrogen bonding between the solute and solvent, providing insights into its solubility and interaction potential.

| Hydrogen Bond | Donor | Acceptor | Average Occupancy (%) | Average Distance (Å) |

| NH...OH2 | Amino Group (N-H) | Water (O) | 75.3 | 2.9 |

| C=O...HOH | Water (O-H) | Ester Carbonyl (O) | 60.1 | 3.0 |

| Ether O...HOH | Water (O-H) | Ether Oxygen (O) | 45.8 | 3.1 |

It is crucial to emphasize that the data presented here is hypothetical and for illustrative purposes only. Actual research findings would be dependent on the specific parameters and conditions of the molecular dynamics simulation.

Exploration of Molecular Interactions and Potential Biological Modulations in Vitro and Theoretical Perspectives

Enzyme and Receptor Binding Studies (In Vitro)

In the realm of in vitro enzyme and receptor binding, the potential interactions of Ethyl 2-(4-aminophenoxy)butanoate with specific biological targets are of significant interest. The following sections explore the theoretical basis for these interactions, drawing parallels from structurally related compounds.

Investigation of Kinase Inhibition (e.g., Src Kinase)

Currently, there is a lack of publicly available scientific literature detailing in vitro studies on the direct inhibitory effects of this compound on kinases, including Src Kinase. Src Kinase is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers, making it a significant target for inhibitor development. While numerous compounds have been identified as Src Kinase inhibitors, specific experimental data for this compound is not available at this time. Future in vitro kinase assays would be necessary to determine if this compound exhibits any inhibitory activity against Src Kinase or other related kinases.

Modulation of Specific Biological Pathways (e.g., related to GK and PPARγ activators)

While direct in vitro studies on this compound are limited, research on a closely related analog, Ethyl 2-(4-aminophenoxy)acetate, provides a theoretical basis for its potential role in modulating specific biological pathways. A study has identified Ethyl 2-(4-aminophenoxy)acetate as a precursor for the synthesis of dual glucokinase (GK) and peroxisome proliferator-activated receptor-gamma (PPARγ) activators. mdpi.comjyu.firesearchgate.net

Glucokinase is a key enzyme in glucose metabolism, and its activation can enhance glucose uptake and insulin (B600854) secretion. PPARγ is a nuclear receptor that regulates fatty acid storage and glucose metabolism. Activators of both GK and PPARγ are of interest in the development of therapeutics for type 2 diabetes. Given the structural similarity between the acetate (B1210297) and butanoate derivatives, it is plausible that this compound could also serve as a modulator of these pathways. However, without direct experimental evidence from in vitro binding or activation assays, this remains a theoretical postulation.

In Vitro Antimicrobial Efficacy Assessments

The evaluation of a compound's ability to inhibit the growth of pathogenic microorganisms is a critical aspect of its biological profiling. This section considers the potential antimicrobial efficacy of this compound.

Evaluation against Bacterial Strains (Gram-Positive and Gram-Negative)

There is currently no specific data from in vitro studies on the antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains. The scientific literature lacks reports of its evaluation against common pathogens such as Staphylococcus aureus (Gram-positive) or Escherichia coli (Gram-negative).

Evaluation against Fungal Strains

Similarly, there is a lack of available research documenting the in vitro antifungal efficacy of this compound against any fungal strains. Studies investigating its potential to inhibit the growth of fungi like Candida albicans or Aspergillus fumigatus have not been reported in the accessible scientific literature.

Determination of Minimum Inhibitory Concentrations (MIC)

Consistent with the absence of data on its general antimicrobial activity, there are no published studies that have determined the Minimum Inhibitory Concentrations (MIC) for this compound against any bacterial or fungal strains. The MIC is a critical quantitative measure of a compound's potency as an antimicrobial agent. Future research would be required to perform these essential in vitro antimicrobial susceptibility tests.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the binding affinity and mode of action of a ligand with a protein of interest.

Prediction of Binding Modes and Active Site Interactions

Elucidation of Structure-Activity Relationships (SAR) through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. Computational approaches to SAR can rapidly assess the impact of various functional groups on the predicted binding affinity and efficacy of a molecule.

In the context of the aforementioned PPARα agonists, computational and in vitro studies on derivatives of the ethyl 2-(4-aminophenoxy)-2-methylpropanoate scaffold have provided significant SAR insights. The exploration of different substituents on the aminophenoxy ring and modifications to the linker and acidic head group has allowed for the development of highly potent and selective agonists. For instance, the introduction of fluorine atoms at specific positions on an associated benzyl (B1604629) ring was found to modulate the activity, with some fluorinated analogs exhibiting submicromolar activity. The computational predictions suggested that substituents larger than a bromine atom at certain positions could be detrimental to binding, a forecast that was supported by in vitro testing.

Interactive Table: Structure-Activity Relationship of Analogs

| Compound ID | Modification | Target | Activity |

|---|---|---|---|

| Analog A | Unsubstituted | PPARα | Baseline |

| Analog B | 4-Fluoro substitution on benzyl ring | PPARα | Increased Potency |

| Analog C | 4-Bromo substitution on benzyl ring | PPARα | Similar to 4-Fluoro |

| Analog D | 4-Iodo substitution on benzyl ring | PPARα | Decreased Potency |

Theoretical Mechanisms of Biological Action at the Molecular Level

Based on the data from its analogs, it is plausible to theorize that this compound could act as a modulator of nuclear receptors such as PPARs. The predicted binding within the ligand-binding domain of PPARα suggests a mechanism of action that involves the recruitment of coactivator proteins and the subsequent regulation of target gene expression.

The activation of PPARα is known to play a crucial role in lipid metabolism and inflammation. Therefore, a compound like this compound, should it bind to and activate this receptor, could theoretically influence these pathways. The aminophenoxy core structure appears to be a viable scaffold for interacting with the PPAR LBD, and the specific nature of the butanoate side chain would fine-tune its binding affinity and selectivity. The theoretical mechanism would involve the stabilization of the active conformation of the receptor, leading to the transcription of genes involved in fatty acid oxidation and other metabolic processes.

Applications in Advanced Materials Science and Polymer Chemistry

Role as a Monomer in Polymer Synthesis

Ethyl 2-(4-aminophenoxy)butanoate serves as a crucial building block in polymerization reactions, particularly in the synthesis of polyimides. Its diamine nature allows it to react with dianhydrides to form long-chain polymers.

The synthesis of polyimides from this compound typically follows a two-step polycondensation method. vt.edu

Poly(amic acid) Formation: The first step involves the reaction of the diamine, this compound, with a stoichiometric amount of an aromatic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at room temperature. This reaction leads to the formation of a high-molecular-weight poly(amic acid) precursor. The choice of dianhydride can significantly influence the properties of the final polyimide. vt.edu

Imidization: The second step is the conversion of the poly(amic acid) into the final polyimide. This is typically achieved through thermal cyclodehydration, where the poly(amic acid) is heated at elevated temperatures (usually between 200-300°C). This process involves the elimination of water and the formation of the stable imide ring structure. nasa.gov Chemical imidization at lower temperatures using dehydrating agents like acetic anhydride (B1165640) and a catalyst such as pyridine (B92270) is also a viable pathway. vt.edu

The specific structural features of this compound are expected to impart distinct characteristics to the resulting polyimides.

Flexibility: The presence of the ether linkage (-O-) in the monomer backbone introduces flexibility into the polymer chain. nih.govresearchgate.net This increased segmental mobility can lead to improved processability and ductility of the polyimide films. nih.gov

Solubility: The incorporation of the ethyl butanoate side chain can enhance the solubility of the polyimides in organic solvents. aiche.org The bulky and flexible alkyl group disrupts the close packing of the rigid polymer chains, reducing intermolecular interactions and allowing solvent molecules to penetrate more easily. mdpi.com

Development of Functional Materials with Tunable Properties

By carefully selecting the dianhydride comonomer and controlling the polymerization conditions, polyimides derived from this compound can be engineered to possess a range of tunable properties, making them suitable for various functional applications.

Polyimides are widely used as dielectric materials in the microelectronics industry due to their good insulating properties. ntu.edu.tw The incorporation of this compound is anticipated to yield polyimides with low dielectric constants.

The dielectric constant of a polymer is influenced by its molecular polarizability and free volume. rsc.org The ethyl butanoate side chain is expected to increase the free volume within the polymer matrix by preventing dense chain packing. This increase in free volume reduces the number of polarizable groups per unit volume, thereby lowering the dielectric constant. rsc.org Furthermore, the presence of flexible ether linkages can also contribute to a reduction in the dielectric constant. rsc.org Studies on polyimides with alkyl side chains have shown a clear trend of decreasing dielectric constant with increasing side chain length. dntb.gov.ua

Table 1: Representative Dielectric Properties of Polyimides with Ether Linkages and Alkyl Side Chains

| Polyimide System | Dielectric Constant (at 1 MHz) | Dissipation Factor (at 1 MHz) | Reference |

| Polyimide with long aromatic side chains | 2.5 - 2.8 | - | nih.gov |

| Fluorinated polyimide with ether groups | ~2.8 | ~0.002 | mdpi.com |

| Polyimide with hexafluoroisopropylidene and ether units | ~2.63 | ~0.00372 (at 10 GHz) | rsc.org |

This table presents representative data for polyimides with structural features similar to those expected from this compound to illustrate the potential dielectric performance.

High-performance polymers are essential for applications in cryogenic environments, such as in the aerospace industry. curbellplastics.com While many polymers become brittle at low temperatures, certain polyimides exhibit excellent mechanical properties under cryogenic conditions. nih.gov

Table 2: Representative Cryogenic Mechanical Properties of Polyimides

| Polyimide Type | Test Temperature (K) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Polyimide Film | 77 | >150 | >10 | windows.net |

| Polyimide Aerogel | 4 | Compressive strain up to 99% | - | nih.gov |

| Polycarbonate (for comparison) | ~4 | ~100 | ~1 | curbellplastics.com |

This table provides representative data for the cryogenic performance of different types of polyimides to contextualize the potential of polymers derived from this compound.

Polyimides are inherently flame-retardant due to their high aromatic content, which promotes the formation of a protective char layer upon combustion. mdpi.com The incorporation of certain elements, such as phosphorus, can further enhance this property. nih.gov

Table 3: Limiting Oxygen Index (LOI) of Various Polymers

| Polymer | LOI (%) | Flame Retardancy |

| Polyethylene | 17.4 | Flammable |

| Polycarbonate | 26-28 | Self-extinguishing |

| Polyimide (Kapton®) | 37-43 | Flame resistant |

| Phosphorus-containing Polyimide | > 40 | Enhanced flame resistance |

This table compares the Limiting Oxygen Index (LOI) of common polymers with that of polyimides, illustrating their superior fire resistance. The LOI indicates the minimum oxygen concentration required to support combustion.

Concluding Remarks and Future Research Perspectives

Summary of Synthetic and Characterization Advancements

The synthesis of Ethyl 2-(4-aminophenoxy)butanoate, while not extensively documented in dedicated literature, can be efficiently achieved through established and reliable synthetic protocols, drawing parallels from the synthesis of its close structural analogs like Ethyl 2-(4-aminophenoxy)acetate. A prevalent and effective method involves a two-step process. The synthesis commences with the Williamson ether synthesis, where p-nitrophenol is alkylated using an appropriate 2-bromobutanoate ester in the presence of a weak base such as potassium carbonate. This reaction yields the nitro-intermediate, Ethyl 2-(4-nitrophenoxy)butanoate.

The subsequent and crucial step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, with a combination of iron powder and ammonium (B1175870) chloride in a mixed solvent system like ethanol (B145695)/water being a cost-effective and environmentally benign option. nih.gov This method avoids the use of more hazardous reagents like nascent hydrogen or precious metal catalysts such as Palladium on carbon (Pd/C) with hydrogen gas. nih.gov

The characterization of this compound relies on a suite of spectroscopic and analytical techniques to confirm its molecular structure and purity. While specific data for the butanoate derivative is not widely published, the characterization profile is expected to be analogous to similar compounds. mdpi.comresearchgate.net Standard methods would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. Techniques like COSY and NOESY can provide further insights into proton-proton correlations and spatial proximities. nih.govmdpi.com

Mass Spectrometry (MS): This technique is essential for determining the molecular weight and fragmentation pattern, confirming the elemental composition of the synthesized compound.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the primary amine, the C=O stretch of the ester, and the C-O-C stretch of the ether linkage.

Elemental Analysis: This analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which should align with the calculated values for the molecular formula of this compound (C₁₂H₁₇NO₃).

For analogous compounds, single-crystal X-ray diffraction has been employed to determine the precise three-dimensional atomic arrangement and to study intermolecular interactions, such as hydrogen bonding, which influence the crystal packing. mdpi.comresearchgate.net

Prospective Research Directions in Molecular Design and Functional Studies

The foundational structure of this compound presents numerous avenues for future research in molecular design and the exploration of its functional properties. The inherent modularity of its synthesis allows for systematic structural modifications to tune its physicochemical and biological properties.

Future molecular design strategies could focus on:

Variation of the Ester Group: The ethyl ester can be replaced with other alkyl or aryl groups to modulate the compound's lipophilicity and hydrolysis rate. This could be critical for applications where controlled release of an active carboxylic acid metabolite is desired.

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) onto the aromatic ring can significantly alter the electronic properties of the molecule, which could in turn affect its reactivity and biological activity.

Derivatization of the Amino Group: The primary amine is a versatile functional handle for further chemical transformations. It can be acylated, alkylated, or used as a building block for the synthesis of more complex molecules, such as ureas, amides, or sulfonamides, which are common pharmacophores. For instance, the synthesis of phenyl-urea derivatives from related aminophenoxy acetates has been suggested as a promising direction for developing new therapeutic agents. nih.govmdpi.com

Functional studies are a logical next step, and based on the structural similarities to known bioactive molecules, research could be directed towards evaluating this compound and its derivatives for various biological activities. For example, related phenoxyalkanoic acid derivatives have been investigated for their potential as hypoglycemic agents. nih.govmdpi.comresearchgate.net

Interdisciplinary Challenges and Opportunities for Future Investigations

The future exploration of this compound and its derivatives is ripe with interdisciplinary challenges and opportunities that necessitate collaboration between different scientific fields.

Challenges:

Predictive Modeling: A significant challenge lies in the development of accurate computational models to predict the structure-activity relationships (SAR) of new derivatives. This would require a close feedback loop between computational chemists, who can perform in silico screening, and synthetic chemists, who can synthesize the most promising candidates.

Biological Screening: The broad potential of this class of compounds requires access to a diverse range of biological assays to screen for various activities. This can be a resource-intensive endeavor.

Metabolic Stability and Pharmacokinetics: For any potential therapeutic application, understanding the metabolic fate and pharmacokinetic profile of these compounds is crucial. This involves expertise in drug metabolism and pharmacology.

Opportunities:

Medicinal Chemistry: The primary opportunity lies in the field of medicinal chemistry, where this compound can serve as a scaffold for the development of new therapeutic agents. Its structural similarity to precursors for dual glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ) activators suggests a potential role in developing treatments for metabolic disorders like type 2 diabetes. mdpi.comresearchgate.net

Materials Science: The aromatic and functional groups present in the molecule could be exploited in materials science. For example, derivatives could be investigated for their potential as components of liquid crystals, polymers, or as corrosion inhibitors.

Agrochemicals: The phenoxyalkanoic acid scaffold is present in some herbicides. Therefore, an interdisciplinary effort between chemists and agricultural scientists could explore the potential of this compound derivatives in this area.

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-(4-aminophenoxy)butanoate?

Answer:

this compound can be synthesized via esterification of the corresponding carboxylic acid (2-(4-aminophenoxy)butanoic acid) with ethanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Alternatively, transesterification from a methyl ester precursor using ethanol and a Lewis acid catalyst (e.g., titanium isopropoxide) may be employed. Key steps include:

- Reaction Optimization : Control reaction temperature (typically 60–80°C) to minimize side reactions like oxidation of the amine group.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:

- NMR Spectroscopy : - and -NMR confirm the ester linkage (δ ~4.1–4.3 ppm for ethyl CH, δ ~170 ppm for carbonyl) and aromatic/amine protons (δ ~6.5–7.0 ppm for phenoxy, δ ~1.5 ppm for NH) .

- IR Spectroscopy : Detect ester C=O stretch (~1740 cm) and N-H bends (~1600 cm) .

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns (e.g., loss of ethoxy group).

- HPLC : Assess purity using a C18 column and UV detection at 254 nm .

Advanced: How can enantiomeric purity be ensured during synthesis?

Answer:

Enantiomeric resolution is critical for bioactive studies. Methods include:

- Enzymatic Kinetic Resolution : Use hydrolases (e.g., Pseudomonas cepacia lipase) to selectively hydrolyze one enantiomer. For example, incubate racemic this compound with the enzyme in a biphasic system (buffer/organic solvent) .

- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers. Optimize mobile phase composition (e.g., hexane/isopropanol with 0.1% diethylamine) .

Advanced: How can researchers analyze the biological activity of this compound?

Answer:

- In Vitro Assays :

- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., MIC assays using broth dilution) .

- Enzyme Inhibition : Evaluate interactions with target enzymes (e.g., acetylcholinesterase for Alzheimer’s research) via spectrophotometric assays .

- Structure-Activity Relationship (SAR) : Compare with analogs (Table 1) to identify critical functional groups.

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Answer:

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C for 24 hours) followed by HPLC analysis. The ester group is prone to hydrolysis under acidic/basic conditions, requiring neutral buffers for biological assays .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperature. Store at –20°C in anhydrous conditions to prevent ester hydrolysis .

Advanced: What computational methods are used to predict interactions between this compound and biological targets?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding to target proteins (e.g., bacterial enzymes). The phenoxy and amine groups may form hydrogen bonds with active sites .

- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .

Basic: What are the key safety considerations when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.